molecular formula C10H20N2 B065441 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine CAS No. 166973-11-1

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine

Cat. No.: B065441
CAS No.: 166973-11-1
M. Wt: 168.28 g/mol
InChI Key: SHYSXJBPBGOXED-UHFFFAOYSA-N
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Description

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is a sophisticated organic compound featuring a bicyclic scaffold with an amine functional group, making it a valuable intermediate in synthetic chemistry and drug discovery. This compound is primarily utilized in the synthesis of novel chemical entities, particularly in the development of ligands for G-protein coupled receptors (GPCRs) and other neurological targets. Its rigid azabicyclo[3.2.1]octane core mimics natural tropane alkaloids, enabling research into central nervous system (CNS) disorders such as Parkinson's disease, schizophrenia, and addiction. The isopropyl substitution at the 3-position enhances lipophilicity and potential bioavailability, while the 8-amine group allows for facile derivatization via amidation, reductive amination, or other coupling reactions. Researchers employ this amine in studies aimed at understanding molecular recognition processes, structure-activity relationships (SAR), and as a precursor for probes in biochemical assays. It is instrumental in exploring mechanisms of action related to neurotransmitter systems, such as dopamine and serotonin pathways, and may serve as a key building block for designing enzyme inhibitors or receptor modulators. This high-purity compound is essential for advancing pharmacological and medicinal chemistry research, providing a versatile tool for innovative scientific inquiries.

Properties

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-7(2)12-5-8-3-4-9(6-12)10(8)11/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYSXJBPBGOXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CCC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Bicyclic Ketones

A widely cited method involves reductive amination of a preformed bicyclic ketone scaffold. For example, 3-azabicyclo[3.2.1]octan-8-one is reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen with a palladium catalyst. This method benefits from high stereocontrol, as the rigid bicyclic structure limits conformational flexibility during imine formation.

Key Reaction Parameters:

  • Solvent: Methanol or ethanol for solubility and proton donation.

  • Temperature: 20–30°C to minimize side reactions.

  • Catalyst: Raney nickel or palladium on carbon (Pd/C) for hydrogenation.

A representative yield of 68–72% has been reported under optimized conditions.

Cyclization of Acyclic Precursors

Alternative routes employ cyclization reactions to build the bicyclic framework in situ. For instance, a linear diamine precursor containing an isopropyl group undergoes acid-catalyzed cyclization to form the azabicyclo[3.2.1]octane core. This method often requires chiral auxiliaries or asymmetric catalysis to control stereochemistry.

Example Protocol:

  • Starting Material: N-Isopropyl-1,5-diaminopentane.

  • Cyclization Agent: Trifluoroacetic acid (TFA) in dichloromethane.

  • Work-Up: Neutralization with aqueous NaHCO3 and extraction with ethyl acetate.

This approach achieves moderate yields (50–55%) but offers flexibility in modifying substituents.

Industrial-Scale Process Optimization

Patent WO2020136188A1 outlines a telescoped synthesis for analogous 3-azabicyclo[3.2.1]octane derivatives, providing insights into scalable production:

Critical Steps and Conditions

StepDescriptionConditionsYield Improvement Factors
Imine FormationReaction of ketone with isopropylamineEtOH, NaOAc, 20–30°CExcess amine (1.5 eq.) drives equilibrium
ReductionHydrogenation of imine to amineRaney-Ni, H2 (0.2–0.3 MPa), 65–75°CTemperature control minimizes byproducts
RecrystallizationPurification using n-heptane20–30°C, 16-hour slurryRemoves diboc byproducts and unreacted Boc2O

This process emphasizes solvent selection (EtOH for solubility and safety) and temperature gradients to enhance exo-selectivity. For instance, maintaining reduction temperatures below 50°C suppresses endo-isomer formation, achieving >95% exo-product purity.

Resolution of Stereoisomers

The bicyclic structure introduces stereochemical complexity, necessitating chiral resolution techniques:

Diastereomeric Salt Formation

Patent WO2020136188A1 details the use of (R)-(-)-mandelic acid to resolve enantiomers via diastereomeric crystallization. Key parameters include:

  • Acid Ratio: 0.6 equivalents of mandelic acid per amine.

  • Solvent: Ethanol for optimal crystal growth.

  • Yield: 40–45% recovery of the desired (1R,5S)-isomer.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsIdeal Application
Reductive AminationHigh yields, scalableRequires preformed bicyclic ketoneIndustrial bulk production
CyclizationFlexible substituent introductionModerate yields, stereochemical challengesResearch-scale diversification
Telescoped ProcessReduced intermediate isolation stepsSensitive to temperature fluctuationsCost-effective manufacturing

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may lead to the formation of nitroso or nitro compounds, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds related to 3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine exhibit potential antidepressant properties. They may act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and anxiety disorders. These compounds can modulate serotonin levels in the brain, thereby influencing mood and emotional well-being .

Neurological Disorders

The compound's structural similarity to known tropane alkaloids positions it as a candidate for treating various neurological disorders, including Alzheimer's disease and other cognitive impairments. Its ability to interact with serotonin receptors suggests a role in managing conditions characterized by serotonin dysregulation .

Enantioselective Synthesis

The synthesis of this compound often involves enantioselective methods that enhance the biological activity of the compound. Techniques such as asymmetric synthesis and desymmetrization are employed to produce this compound with high stereochemical purity, which is critical for its pharmacological efficacy .

Derivative Synthesis

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities or different pharmacological profiles. This includes modifications that could improve receptor selectivity or reduce side effects associated with existing therapies .

Mechanism of Action

The mechanism of action of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with molecular targets in the body. The compound likely exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and transporters due to the compound’s structural similarity to tropane alkaloids .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclic Amines

Compound Name Substituent (Position) Molecular Formula Molecular Weight Purity/Price (¥) Key Properties/Applications
This compound Isopropyl (C3) C10H20N2 ~168.28 Discontinued Potential steric effects; research applications
3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine Benzyl (C3) C13H18N2 202.30 97%, ¥9807/1G Non-medical industrial/research use; aromatic bulk
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine Methyl (C3) C8H16N2 140.23 Available Higher solubility; simpler substituent
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Methyl (C8) C8H18Cl2N2 213.15 90% Salt form enhances stability/solubility
8-Methyl-N-propyl-exo-8-azabicyclo[3.2.1]octan-3-amine Methyl, Propyl (C8, exo) C11H22N2 182.31 N/A Exo stereochemistry; altered bioavailability

Key Observations:

3-Methyl: Minimal steric hindrance and lower molecular weight likely improve aqueous solubility, favoring pharmacokinetic properties .

Positional Isomerism :

  • Substitution at the 8-position (e.g., 8-methyl dihydrochloride) alters the molecule’s charge state and solubility. The dihydrochloride salt in 8-methyl derivatives improves stability for storage and handling .

Stereochemical Considerations :

  • Exo vs. endo configurations (e.g., 8-methyl-N-propyl-exo) influence spatial orientation, affecting receptor binding and metabolic pathways .

Biological Activity

Overview

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine, with the molecular formula C10_{10}H20_{20}N2_2 and a molecular weight of 168.28 g/mol, is a bicyclic amine compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and as a building block in organic synthesis. This compound is part of the tropane alkaloid family, which is known for its diverse pharmacological properties.

Target of Action

The primary target of this compound involves interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. The structural framework allows for modulation of these receptors, which are crucial in regulating mood, cognition, and various neurological functions.

Mode of Action

While the exact mode of action remains partially elucidated, it is known that compounds within the azabicyclo family can influence neurotransmission pathways. The stereochemical configuration plays a significant role in determining the biological activity and receptor affinity of these compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neuropharmacological Effects : Studies suggest that similar bicyclic compounds have potential applications in treating neurological disorders such as anxiety and depression due to their interaction with neurotransmitter systems .
  • Proteomics Applications : The compound is utilized in proteomics to study protein interactions and functions, aiding in the understanding of complex biological systems.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
3-Methyl-3-azabicyclo[3.2.1]octan-8-amineMethyl group instead of isopropylSimilar neuropharmacological effects
3-Benzyl-3-azabicyclo[3.2.1]octan-8-amineBenzyl groupPotentially different receptor interactions
3-Phenethyl-3-azabicyclo[3.2.1]octan-8-olPhenethyl group with alcoholMay influence reactivity and applications

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of azabicyclo compounds:

  • Neurotransmitter Interaction Studies : Research has shown that bicyclic amines can modulate dopamine and serotonin receptors, suggesting their use in treating mood disorders and cognitive dysfunctions .
  • N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition : A related study explored NAAA inhibitors featuring azabicyclo structures, demonstrating their potential in managing inflammatory responses through modulation of endocannabinoid signaling pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine?

Answer:
The synthesis typically involves multi-step cyclization and functionalization. Key steps include:

  • Bicyclic Core Construction : Use a Mannich reaction or reductive amination to form the azabicyclo[3.2.1]octane scaffold. For example, bicyclo[3.2.1]octan-3-one derivatives are synthesized via intramolecular cyclization of aminoketones under acidic conditions .
  • Isopropyl Substitution : Introduce the isopropyl group at the 3-position via alkylation or nucleophilic substitution. Boc-protected intermediates (e.g., 8-Boc-3-azabicyclo derivatives) are often used to prevent side reactions .
  • Amine Functionalization : Reduce ketone intermediates to amines using catalytic hydrogenation (e.g., Pd/C or Raney Ni) or employ reductive amination with NaBH3_3CN .

Validation : Monitor reaction progress via TLC or LC-MS. Final purification is achieved via column chromatography or recrystallization .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm stereochemistry and substituent placement using 1^1H and 13^{13}C NMR. For example, bridgehead protons in azabicyclo systems exhibit distinct splitting patterns .
    • HPLC/LC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, critical for stereospecific studies .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .
  • Respiratory Protection : For powder handling, use NIOSH-certified N95 masks or powered air-purifying respirators (PAPRs) in high-exposure scenarios .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-resistant containers .

Advanced: How do structural modifications at the 3-position (e.g., isopropyl vs. benzyl) impact biological activity?

Answer:

  • SAR Studies :
    • Lipophilicity : Isopropyl groups enhance blood-brain barrier penetration compared to bulkier benzyl substituents, as shown in neuroreceptor binding assays .
    • Receptor Selectivity : Substitution at the 3-position modulates affinity for σ receptors. For example, benzyl derivatives exhibit higher σ-1 affinity, while isopropyl analogs show preference for σ-2 .
  • Experimental Design :
    • Use radioligand displacement assays (e.g., 3^3H-DTG for σ receptors) to quantify binding constants (Ki_i).
    • Compare pharmacokinetic profiles via in vivo microdialysis in rodent models .

Advanced: How can conflicting data on in vitro vs. in vivo efficacy be resolved?

Answer:

  • Methodological Adjustments :
    • Metabolic Stability : Assess hepatic metabolism using liver microsomes (e.g., human S9 fraction) to identify rapid degradation pathways .
    • Protein Binding : Measure free drug concentration via equilibrium dialysis; high plasma protein binding may reduce in vivo activity .
  • Statistical Analysis : Apply multivariate regression to correlate physicochemical properties (logP, pKa) with efficacy discrepancies .

Advanced: What computational approaches predict the compound’s interaction with neural targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to σ-1 receptors. Key steps:
    • Prepare the receptor structure (PDB: 5HK1) by removing water molecules and adding hydrogens.
    • Define the binding site using known ligand coordinates (e.g., PD144418).
    • Validate docking poses with molecular dynamics (MD) simulations (AMBER or GROMACS) .
  • Free Energy Calculations : Compute binding affinities via MM-PBSA/GBSA to prioritize derivatives for synthesis .

Advanced: How can synthetic yields be optimized for large-scale research applications?

Answer:

  • Process Optimization :
    • Catalysis : Replace stoichiometric reagents with catalytic systems (e.g., RuPhos Pd catalyst for Buchwald-Hartwig amination) .
    • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance reaction rates .
  • Scale-Up Strategies :
    • Implement flow chemistry for exothermic steps (e.g., Grignard reactions) to improve safety and consistency .
    • Use Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry) affecting yield .

Advanced: What in vitro models best correlate with in vivo neuropharmacological outcomes?

Answer:

  • Primary Neuronal Cultures : Use rat cortical neurons to assess neuroprotective effects against glutamate-induced excitotoxicity .
  • Transfected Cell Lines : HEK293 cells expressing human σ-1 receptors enable high-throughput screening via calcium flux assays .
  • Organotypic Brain Slices : Evaluate functional connectivity changes using electrophysiology (patch-clamp) in hippocampal slices .

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